molecular formula C9H12N4 B2881848 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1774897-03-8

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2881848
CAS No.: 1774897-03-8
M. Wt: 176.223
InChI Key: VQDQXBOQARZGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1774897-03-8) is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for its potent protein kinase inhibitor (PKI) activity . This scaffold plays a critical role in targeted cancer therapy research, as protein kinases are key regulators in cellular signalling and are frequently disrupted in cancers . The rigid, planar fused ring system of the pyrazolo[1,5-a]pyrimidine core is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity for specific protein targets . This compound serves as a key intermediate for the research and development of small-molecule inhibitors designed to block aberrant signalling pathways that drive oncogenesis . Derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as inhibitors of various kinases, including EGFR in non-small cell lung cancer (NSCLC) research and B-Raf and MEK kinases in melanoma studies . The structural features of this scaffold enable interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . As a building block, this compound is intended for use in further synthetic elaboration to create novel compounds for biological evaluation . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQXBOQARZGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=CC(=CN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of β-enaminone with 3-bromo-1H-pyrazol-5-amine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine
  • CAS No.: 1774897-03-8
  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 176.22 g/mol
  • Structure : A pyrazolo[1,5-a]pyrimidine core with an isopropyl group at position 3 and an amine at position 6 (Figure 1).

Key Properties

  • Hazards : Classified as acute oral toxicity (H302) and severe eye irritation (H319) .
  • Applications : Primarily used as a laboratory chemical or intermediate in compound synthesis .

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The pyrazolo[1,5-a]pyrimidine scaffold is shared among analogs, with variations at positions 3 and 6 influencing properties (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-isopropyl, 6-amine C₉H₁₂N₄ 176.22 Bulky substituent enhances lipophilicity
Pyrazolo[1,5-a]pyrimidin-6-amine (unsubstituted) None at 3, 6-amine C₆H₆N₄ 134.14 Baseline for comparison; logP = 0.89
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine 3-bromo, 6-amine C₆H₅BrN₄ 213.03 Bromine increases molecular weight and reactivity
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine 2-cyclohexyl, 6-amine C₁₂H₁₅N₄ 227.28 Larger substituent may hinder membrane permeability
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine 3-(4-Cl-phenyl), 6-amine C₁₁H₉ClN₄ 244.67 Aromatic group enhances π-π interactions

Physicochemical Properties

  • Lipophilicity : The isopropyl group in this compound increases logP compared to the unsubstituted analog (estimated logP >1.5 vs. 0.89) .
  • Solubility : Bulky substituents (e.g., cyclohexyl) reduce aqueous solubility, whereas polar groups (e.g., amine) improve it .
  • Thermal Stability : All analogs are stable under recommended storage conditions .

Biological Activity

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of cancer treatment and kinase inhibition. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables that highlight its efficacy and mechanism of action.

  • Molecular Formula : C9H12N4
  • Molecular Weight : 188.22 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has shown selectivity towards CDK9, making it a candidate for targeting MYC-dependent cancers. The structural optimization of this compound has led to enhanced potency and selectivity against CDK9 compared to other kinases .

Table 1: Biological Activity Summary

Study Cell Line/Model IC50 (μM) Mechanism Notes
Study 1Glioblastoma U-251MG11Apoptosis inductionCombined with cold atmospheric plasma (CAP) showed enhanced cytotoxicity .
Study 2MYC-dependent cancers10CDK9 inhibitionSelective over other CDKs with ≥66-fold selectivity .
Study 3Human kinases>30Kinase inhibitionEvaluated against multiple kinases .

Case Study 1: Cytotoxicity in Glioblastoma Cells

In a study evaluating the cytotoxic effects of various pyrazolopyrimidinones, including this compound, researchers found that this compound exhibited significant cytotoxicity when combined with cold atmospheric plasma. The IC50 value was determined to be around 11 μM, indicating its potential as an effective treatment modality against glioblastoma cells. Furthermore, the combination treatment resulted in a more than 15-fold increase in reactive species-dependent cytotoxicity compared to treatment with CAP alone .

Case Study 2: Selectivity in Kinase Inhibition

Another study focused on the structural optimization of small molecules targeting CDK9 revealed that modifications to the isopropyl group enhanced potency significantly. The optimized variant showed an IC50 value of 10 nM against CDK9 while maintaining selectivity over other kinases. This highlights the potential for developing targeted therapies for cancers driven by MYC expression .

Q & A

Q. What are the standard synthetic routes for 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine?

The compound is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and β-dicarbonyl compounds under acidic conditions. Key steps include:

  • Cyclization : Use of 1,3-dicarbonyl electrophiles (e.g., acetylacetone) with aminopyrazoles in solvents like tetrahydrofuran (THF) or dioxane at 80–100°C.
  • Ultrasonic-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields through cavitation effects .
  • Scalable methods : [4 + 2] cycloaddition reactions enable one-pot synthesis of the fused pyrazolopyrimidine core from acyclic precursors .

Q. How should researchers handle and store this compound to ensure safety?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to minimize inhalation exposure .
  • Ventilation : Conduct reactions in fume hoods with local exhaust ventilation.
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid water contact due to potential hydrolysis .

Q. What characterization techniques are essential for confirming the structure of synthesized this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., isopropyl group at C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups like NH2_2 (stretch ~3350 cm1^{-1}) and C=N (stretch ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .
  • Machine learning (ML) : Trained on reaction databases, ML models suggest optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .
  • In silico screening : Molecular docking simulations pre-screen biological activity, guiding synthetic prioritization of derivatives .

Q. What strategies resolve contradictions in biological activity data across studies for pyrazolo[1,5-a]pyrimidine derivatives?

  • Dose-response standardization : Use fixed concentration ranges (e.g., 1–100 µM) and validated cell lines (e.g., HEK293 for kinase assays) to ensure reproducibility .
  • Off-target profiling : Employ selectivity panels (e.g., Eurofins CEREP) to identify non-specific binding or cytotoxicity .
  • Structural validation : Re-characterize disputed compounds via X-ray crystallography to confirm regiochemistry and purity .

Q. How do reaction parameters influence the regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Temperature : Higher temperatures (>100°C) favor thermodynamically stable regioisomers via keto-enol tautomerization .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) direct cyclization to the 3-isopropyl-substituted product by coordinating with carbonyl groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing C6-amine formation .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

  • Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) to measure IC50_{50} values against kinases like CDK2 or EGFR .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7) assess anti-proliferative effects .
  • Metabolic stability : Incubate with liver microsomes (human or murine) to quantify half-life (t1/2_{1/2}) and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.